N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
Description
N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a bicyclic heteroaromatic compound featuring a pyrazolo-triazine core substituted with a phenyl group at position 7 and a cycloheptylamine moiety at position 2.
Properties
IUPAC Name |
N-cycloheptyl-7-phenylpyrazolo[3,4-d]triazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-2-5-9-13(8-4-1)19-16-15-12-18-23(17(15)21-22-20-16)14-10-6-3-7-11-14/h3,6-7,10-13H,1-2,4-5,8-9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYKYSZYLAMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with cycloheptylamine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrazolo[3,4-d][1,2,3]triazin-4-amine derivatives .
Scientific Research Applications
N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The compound’s pyrazolo[3,4-d][1,2,3]triazine core distinguishes it from related derivatives:
Substituent Effects on Bioactivity
Position 4 Substitutions
- This substitution is rare in literature, suggesting a unique pharmacokinetic profile.
- Pyridin-3-ylmethyl (Analog from ) : Introduces a polar, hydrogen-bond-capable group, which may improve water solubility but reduce blood-brain barrier penetration compared to cycloheptyl .
- 3-Chloro-4-fluoro-phenyl (CAS: 159326-68-8) : Electron-withdrawing substituents (Cl, F) could enhance electrophilic interactions with target residues but may increase toxicity risks .
Position 7 Substitutions
- Phenyl Group (Target Compound) : The phenyl group at position 7 is conserved in analogs like ’s compound, suggesting its critical role in maintaining planar geometry for target binding.
Biological Activity
N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anticancer and kinase inhibition properties.
Synthesis and Structural Characterization
The compound belongs to the class of pyrazolo[3,4-d][1,2,3]triazines, which have been synthesized through various methodologies. The synthetic routes often involve cyclization reactions that yield the desired heterocyclic structure. For example, a recent study reported the synthesis of related pyrazolo compounds that demonstrated significant biological activities against various cancer cell lines .
Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-d][1,2,3]triazines exhibit varying degrees of anticancer activity. In vitro studies have evaluated their effects on human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia). However, specific studies on this compound have indicated limited cytotoxicity within tested concentration ranges .
Table 1: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (μM) | Activity Description |
|---|---|---|---|
| This compound | MCF-7 | >100 | No significant cytotoxicity observed |
| Related Pyrazolo Compounds | MCF-7 | 49.85 | Significant cell apoptosis |
| Related Pyrazolo Compounds | K-562 | 0.39 | Induced autophagy |
Kinase Inhibition
Inhibition of protein kinases is another area where pyrazolo[3,4-d][1,2,3]triazines show promise. Kinases such as CDK2 and Abl are crucial in cancer progression and treatment resistance. Studies have demonstrated that while some derivatives effectively inhibit these kinases at micromolar concentrations, this compound did not exhibit similar inhibitory effects in preliminary assays .
Table 2: Kinase Inhibition Profile
| Compound | Kinase Target | IC50 (μM) | Inhibition Effect |
|---|---|---|---|
| This compound | CDK2 | >100 | No significant inhibition |
| 5-anilino-pyrazolo derivatives | Abl | 10 | Effective inhibition |
Case Studies
Several case studies have highlighted the potential of pyrazolo derivatives in clinical settings. For instance:
- Case Study on Anticancer Efficacy : A study involving a series of pyrazolo compounds showed promising results against various cancer cell lines with IC50 values significantly lower than those observed for N-cycloheptyl derivatives .
- Kinase Inhibition Study : Another research effort focused on the design of new inhibitors targeting CDK2 and Abl kinases. While some compounds were successful in inhibiting these targets effectively at low concentrations, the specific compound did not demonstrate similar efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
